molecular formula C57H67N13O11 B119798 N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide CAS No. 157610-44-1

N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide

Cat. No.: B119798
CAS No.: 157610-44-1
M. Wt: 1110.2 g/mol
InChI Key: HYKCXAOAAIQPOE-AWSLGLKCSA-N
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Description

The compound N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The final product is obtained through purification techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and indole groups makes it susceptible to oxidation reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: Functional groups such as benzamido and nitro groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like or .

    Reduction: Reagents such as or in the presence of a catalyst.

    Substitution: Conditions involving depending on the specific functional group being targeted.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group may yield indole-3-carboxaldehyde , while reduction of the nitro group could produce aniline derivatives .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific molecular pathways, particularly in cancer research.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can influence biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide lies in its complex structure, which allows for diverse interactions and applications. Its combination of amino acid residues and functional groups provides a versatile platform for studying various biochemical and pharmacological phenomena.

Properties

CAS No.

157610-44-1

Molecular Formula

C57H67N13O11

Molecular Weight

1110.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H67N13O11/c1-3-4-21-41(50(58)71)62-55(76)46-24-14-29-68(46)57(78)47-25-15-30-69(47)56(77)44(31-35-16-7-5-8-17-35)65-54(75)43(32-37-33-60-39-22-12-11-20-38(37)39)64-51(72)34(2)61-53(74)42(63-52(73)36-18-9-6-10-19-36)23-13-28-59-40-26-27-45(70(79)80)49-48(40)66-81-67-49/h5-12,16-20,22,26-27,33-34,41-44,46-47,59-60H,3-4,13-15,21,23-25,28-32H2,1-2H3,(H2,58,71)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)/t34-,41-,42-,43+,44-,46-,47+/m0/s1

InChI Key

HYKCXAOAAIQPOE-AWSLGLKCSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

sequence

XAWFPPX

Synonyms

Bz-Orn(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2
Bz-Orn(NBD)-AWFPP-Nle-NH2
N-alpha-benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide
N-alpha-benzoyl-Orn(delta-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2

Origin of Product

United States

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